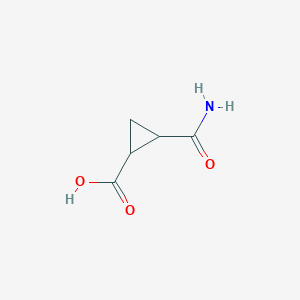
2-Carbamoylcyclopropan-1-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Carbamoylcyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C5H7NO3 . It has a molecular weight of 129.12 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Carbamoylcyclopropane-1-carboxylic acid is1S/C5H7NO3/c6-4(7)2-1-3(2)5(8)9/h2-3H,1H2,(H2,6,7)(H,8,9) . This indicates that the molecule contains a cyclopropane ring with a carbamoyl group and a carboxylic acid group attached . Physical and Chemical Properties Analysis
2-Carbamoylcyclopropane-1-carboxylic acid is a white to yellow solid at room temperature . It has a molecular weight of 129.12 .Wissenschaftliche Forschungsanwendungen
Organische Synthese
Carbonsäuren, wie 2-Carbamoylcyclopropan-1-carbonsäure, sind vielseitige organische Verbindungen, die in verschiedenen Bereichen der organischen Synthese eingesetzt werden . Sie können zur Gewinnung kleiner Moleküle, Makromoleküle, synthetischer oder natürlicher Polymere verwendet werden . Sie sind aktiv in organischen Reaktionen wie Substitution, Eliminierung, Oxidation, Kupplung usw .
Nanotechnologie
Im Bereich der Nanotechnologie werden Carbonsäuren als Oberflächenmodifikatoren verwendet, um die Dispersion und Einarbeitung von metallischen Nanopartikeln oder Kohlenstoffnanostrukturen zu fördern . So wurden beispielsweise organische Carbonsäuren wie Weinsäure, Maleinsäure und Äpfelsäure zur Oberflächenmodifizierung von mehrwandigen Kohlenstoffnanoröhren (MWCNTs) durch Ultraschallbestrahlung eingesetzt .
Polymere
Carbonsäuren finden Anwendung im Bereich der Polymere. Sie können als Monomere, Additive, Katalysatoren usw . Die Carboxylgruppe in this compound kann mit anderen Verbindungen reagieren, um Polymere zu bilden .
Medizinischer Bereich
Carbonsäuren, einschließlich this compound, haben potenzielle Anwendungen im medizinischen Bereich . Ihre chemische Struktur ist stark polar, was sie in organischen Reaktionen aktiv und möglicherweise für die Entwicklung neuer Medikamente nützlich macht .
Pharmazie
Im Bereich der Pharmazie können Carbonsäuren zur Synthese verschiedener pharmazeutischer Verbindungen verwendet werden . Die Carboxylgruppe in this compound kann mit anderen Verbindungen reagieren, um Arzneimittel zu bilden .
Oberflächenmodifizierung
Carbonsäuren werden in Oberflächenmodifizierungsprozessen verwendet. Sie können zur Modifizierung der Oberfläche von Nanopartikeln und Nanostrukturen wie Kohlenstoffnanoröhren und Graphen verwendet werden .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 2-Carbamoylcyclopropane-1-carboxylic acid are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets within biological systems .
Mode of Action
As research progresses, the understanding of these interactions and the resulting changes will become clearer .
Biochemical Pathways
Given its structural similarity to other cyclopropane carboxylic acids, it may be involved in similar pathways .
Pharmacokinetics
These properties will have a significant impact on the bioavailability of the compound, influencing its therapeutic potential .
Result of Action
The molecular and cellular effects of 2-Carbamoylcyclopropane-1-carboxylic acid’s action are currently under investigation. As research progresses, more information about these effects will become available .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Carbamoylcyclopropane-1-carboxylic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s activity .
Biochemische Analyse
Biochemical Properties
They are involved in acyl substitution reactions, which are fundamental to many biochemical processes .
Cellular Effects
Carboxylic acids are known to interact with various biomolecules within cells, influencing cellular functions .
Molecular Mechanism
The molecular mechanism of action of 2-Carbamoylcyclopropane-1-carboxylic acid remains to be fully understood. Carboxylic acids are known to participate in various biochemical reactions, including acyl substitution reactions .
Metabolic Pathways
Carboxylic acids are known to participate in various metabolic pathways, including those involving short-chain fatty acids .
Transport and Distribution
Carboxylic acids are known to be transported across cell membranes .
Subcellular Localization
Some carboxylic acids have been found to be localized in the cytosol of cells .
Eigenschaften
IUPAC Name |
2-carbamoylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c6-4(7)2-1-3(2)5(8)9/h2-3H,1H2,(H2,6,7)(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCFAOQMGVSOAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2590254.png)

![N-benzyl-3-[5-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2590258.png)

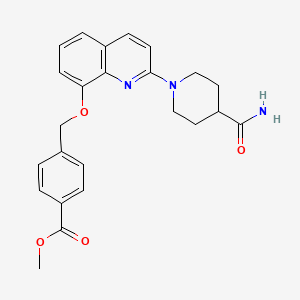
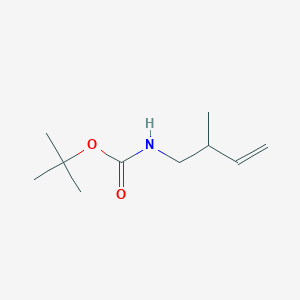
[(2-propyl-1,3-thiazol-4-yl)methyl]amine](/img/structure/B2590263.png)
![Tert-butyl 2-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2590264.png)

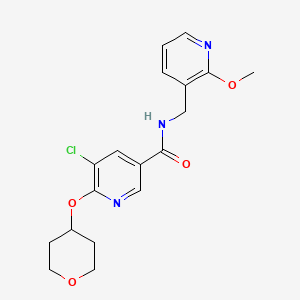
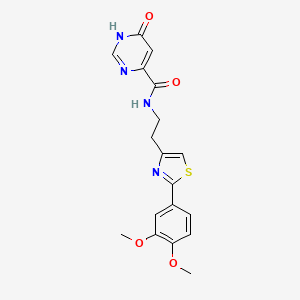
![3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)
![tert-butyl N-[1-(3-hydroxyphenyl)ethyl]carbamate](/img/structure/B2590273.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide](/img/structure/B2590274.png)
